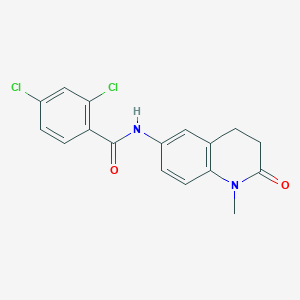
2,4-dichloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
カタログ番号 B2408073
CAS番号:
922130-52-7
分子量: 349.21
InChIキー: FXAPPTSCAGMKTQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .Chemical Reactions Analysis
The chemical reactions involving 2-quinolone derivatives can vary widely depending on the specific substituents present on the quinolone ring . Common reactions could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure, the types of bonds present, and the specific substituents on the quinolone ring . These properties could include the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Synthesis and Pharmacological Applications
- A study on the synthesis and analgesic activity of new pyrazoles and triazoles bearing a quinazoline moiety explored the potential therapeutic applications of compounds within this chemical class. The research demonstrated the synthetic versatility of quinazoline derivatives and their relevance in developing analgesic agents (Saad et al., 2011).
Antitumor Properties
- Research into the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, highlighted the efforts to improve the solubility and, consequently, the bioavailability of quinazoline derivatives for cancer treatment. Some synthesized compounds showed significantly higher cytotoxicity than CB30865, indicating the potential of quinazoline derivatives in oncology (Bavetsias et al., 2002).
Luminescent Properties and Electron Transfer
- A study on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent sheds light on the potential application of structurally related compounds in materials science, particularly in the design of novel luminescent materials and their use in optical sensors (Gan et al., 2003).
Synthetic Methods and Chemical Properties
- The development of novel synthetic routes and the evaluation of heterocyclic carboxamides as potential antipsychotic agents provide insights into the chemical manipulation and pharmacological screening of quinazoline derivatives. This research underscores the importance of quinazoline and its derivatives in medicinal chemistry, offering a foundation for the development of new therapeutic agents (Norman et al., 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,4-dichloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-21-15-6-4-12(8-10(15)2-7-16(21)22)20-17(23)13-5-3-11(18)9-14(13)19/h3-6,8-9H,2,7H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAPPTSCAGMKTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid](/img/structure/B2407991.png)
![N~2~-[3-(dimethylamino)propyl]-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2407993.png)
![N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2407994.png)

![N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2407998.png)
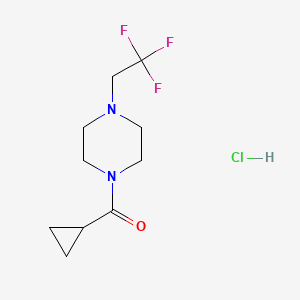
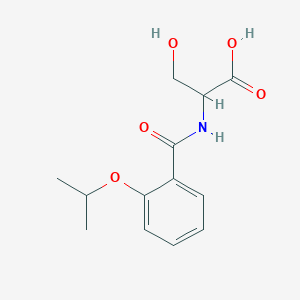
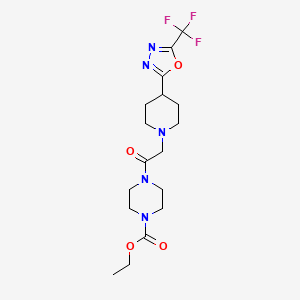
![3,5-dimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2408005.png)
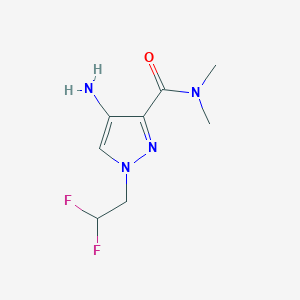
![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2408008.png)
![3-(2-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2408009.png)
![1-[4-(2,3,4,5-Tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2408011.png)
